4-benzyl-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-oxomorpholine-3-carboxamide
Description
4-Benzyl-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-oxomorpholine-3-carboxamide is a synthetic compound featuring a hybrid scaffold combining a benzyl-substituted morpholine ring, a sulfamoylphenyl group, and a 2,6-dimethylpyrimidin-4-yl moiety. The morpholine ring, with its oxygen atom, may enhance solubility and bioavailability compared to purely aromatic systems .
Properties
IUPAC Name |
4-benzyl-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5S/c1-16-12-22(26-17(2)25-16)28-35(32,33)20-10-8-19(9-11-20)27-24(31)21-14-34-15-23(30)29(21)13-18-6-4-3-5-7-18/h3-12,21H,13-15H2,1-2H3,(H,27,31)(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOUKUWNKKPBOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-oxomorpholine-3-carboxamide represents a novel structure in medicinal chemistry, particularly in the context of drug design targeting various biological pathways. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₃F₅N₄O₃S
- Molecular Weight : 472.4 g/mol
- IUPAC Name : N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2,3,4,5,6-pentafluorobenzamide
Structure Visualization
The compound features a morpholine ring, a sulfamoyl group, and a pyrimidine moiety, which are crucial for its biological interactions. The presence of fluorine atoms enhances its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases or enzymes related to cancer progression and inflammatory responses.
Antiviral Activity
Research indicates that derivatives of similar structures exhibit potent antiviral properties. For instance, compounds with a benzyl group have been shown to inhibit HIV reverse transcriptase effectively. This suggests that This compound may also exhibit antiviral activity through similar mechanisms .
Antimicrobial Properties
In vitro studies have demonstrated that related compounds possess significant antimicrobial activity against various bacterial strains. For example, compounds containing sulfamoyl groups have shown effectiveness against both Gram-positive and Gram-negative bacteria . The potential for this compound to act similarly warrants further investigation.
Case Studies
- Antiviral Screening : A study evaluating the antiviral efficacy of morpholine derivatives found that specific analogs displayed nanomolar activity against HIV strains, indicating a promising therapeutic avenue for this class of compounds .
- Antimicrobial Testing : Compounds structurally similar to the target compound were assessed for antimicrobial activity using the agar diffusion method against several bacterial strains. Results indicated that some exhibited superior activity compared to standard antibiotics like ampicillin .
Summary of Biological Activities
Comparative Analysis of Related Compounds
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 4-benzyl-N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-5-oxomorpholine-3-carboxamide exhibit significant anticancer properties. For instance, studies on sulfonamide derivatives have shown that they can induce cytotoxic effects against various cancer cell lines. These compounds often work by disrupting cellular processes related to proliferation and apoptosis, making them candidates for further development as anticancer drugs .
Antimicrobial Properties
The sulfonamide group is known for its antibacterial properties. Compounds related to this compound have been evaluated for their effectiveness against a range of bacterial strains. The mechanism typically involves inhibition of folic acid synthesis in bacteria, which is essential for nucleic acid production. This makes these compounds valuable in the search for new antibiotics .
Biochemical Research Applications
Enzyme Inhibition Studies
The compound's structural features suggest potential interactions with various enzymes involved in metabolic pathways. Research has been directed towards understanding how such compounds can inhibit specific enzymes, thus providing insights into their mechanism of action and potential therapeutic uses. For example, studies have focused on the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair .
Drug Design and Development
The unique combination of a morpholine ring and a pyrimidine moiety in this compound makes it a candidate for structure-activity relationship (SAR) studies. Researchers are exploring modifications to enhance its efficacy and selectivity against target enzymes or receptors. This approach is crucial in drug design, where small changes in chemical structure can lead to significant differences in biological activity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with three key analogs:
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)
- Structural Features :
- Replaces the morpholine ring with a dioxoisoindolinyl group.
- Substitutes the 2,6-dimethylpyrimidin-4-yl moiety with pyridin-2-yl.
- Physicochemical Data: Molecular weight: 493.53 g/mol (vs. target compound’s estimated ~550–600 g/mol). Solubility: 83% in DMSO, 76% in DMF, and 58.59% in ethanol . Elemental composition: C (58.41%), H (4.70%), N (14.19%), S (6.50%) .
- Key Differences: The dioxoisoindolinyl group in CF6 introduces rigidity and may reduce metabolic stability compared to the morpholine ring.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (CF7)
- Structural Features :
- Retains the pyrimidinyl group but lacks the benzyl-morpholine core.
- Physicochemical Data :
- Key Differences :
USP Sulfamethoxazole Related Compounds
- Structural Features: Example: 4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (Related Compound B). Features dual sulfonamide groups and a 5-methylisoxazole heterocycle .
- Key Differences :
N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
- Structural Features: Shares the 2,6-dimethylpyrimidin-4-yl sulfamoylphenyl group but replaces the morpholine with a polycyclic thieno-pyrido-pyrimidine system.
- Physicochemical Data :
- Molecular weight: 690.25 g/mol (significantly higher than the target compound).
- Enhanced aromaticity may reduce solubility but improve binding to hydrophobic enzyme pockets .
Q & A
Q. Advanced Research Focus :
- Fragment-based drug design (FBDD) : Synthesize truncated analogs (e.g., removing the benzyl group) to isolate pharmacophore contributions.
- Free-energy perturbation (FEP) : Compute relative binding energies of substituents (e.g., methyl vs. ethyl on pyrimidine).
- Synchrotron crystallography : Resolve ligand-protein co-crystal structures to guide rational modifications .
What analytical strategies ensure purity and stability in long-term storage?
Q. Advanced Research Focus :
- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor via LC-MS/MS for degradation products (e.g., hydrolysis of the morpholine ring).
- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which may accelerate decomposition.
- QbD-based stability protocols : Define critical quality attributes (CQAs) using ICH guidelines .
How can in silico models predict metabolic pathways and toxicity?
Q. Advanced Research Focus :
- ADMET prediction : Use tools like SwissADME or ADMETlab to forecast cytochrome P450 metabolism and potential reactive metabolites.
- Molecular dynamics simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify sites of oxidation.
- Tox21 screening : Cross-reference with high-throughput toxicology databases to flag phospholipidosis or mitochondrial toxicity risks .
What regulatory considerations apply to preclinical studies of this compound?
Q. Advanced Research Focus :
- Pharmacopeial compliance : Follow USP-NF guidelines for impurity profiling (e.g., ICH Q3A/B thresholds).
- GLP-compliant assays : Validate bioanalytical methods (e.g., LC-MS for plasma stability).
- OECD 423 acute toxicity screening : Establish dose ranges for in vivo studies .
How can process intensification techniques improve scalability?
Q. Advanced Research Focus :
- Flow chemistry : Optimize exothermic steps (e.g., sulfonylation) in continuous reactors to enhance heat transfer.
- Membrane separation : Purify intermediates using nanofiltration to replace column chromatography.
- PAT (Process Analytical Technology) : Implement real-time FTIR monitoring for reaction completion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
